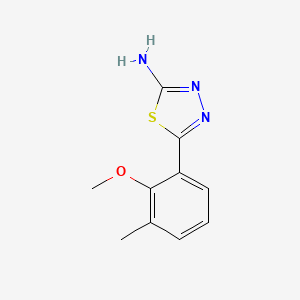

5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2-methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-6-4-3-5-7(8(6)14-2)9-12-13-10(11)15-9/h3-5H,1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACIVJURWAYJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NN=C(S2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-3-methylbenzoic acid hydrazide with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to mild heating.

Reduction: LiAlH4, NaBH4, anhydrous ether or tetrahydrofuran (THF) as solvent, low temperatures.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation or alkylation conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Substitution: Introduction of halogens, alkyl, or acyl groups.

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole scaffold has been extensively studied for its various biological activities. The applications of 5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine include:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against a range of pathogens. Studies indicate that modifications in the thiadiazole structure can enhance efficacy against bacteria and fungi .

- Anticonvulsant Properties : Research has demonstrated that certain thiadiazole derivatives exhibit anticonvulsant effects. For example, compounds similar to this compound have been tested in models for epilepsy and showed promising results in protecting against seizures induced by pentylenetetrazole .

- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can reduce inflammation markers and may be beneficial in treating inflammatory diseases .

Structural Characteristics

The crystal structure of this compound reveals important insights into its stability and interactions:

- Crystallography : X-ray crystallography studies indicate that the compound forms stable intermolecular hydrogen bonds which contribute to its solid-state stability. The orientation of the thiadiazole ring relative to the phenyl group is crucial for its biological activity .

- Molecular Interactions : The presence of methoxy and methyl groups influences the electronic distribution within the molecule, potentially enhancing its reactivity and interaction with biological targets such as enzymes or receptors involved in disease pathways .

Case Studies

Several case studies highlight the applications of similar thiadiazole derivatives:

Case Study 1: Anticonvulsant Activity

A study evaluated a series of 1,3,4-thiadiazole compounds for their anticonvulsant properties using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. One derivative showed an effective protection rate against seizures comparable to established anticonvulsants like valproic acid .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced antimicrobial potency .

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interfere with the replication of microbial DNA.

Comparison with Similar Compounds

Anticancer Activity

- 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Schiff bases (Compound 11) : Exhibited potent anticancer activity against breast cancer (MCF7) with an IC50 of 1.28 µg/mL. The fluorophenyl-thiophene moiety enhanced interactions with cellular targets, likely due to improved lipophilicity and hydrogen-bonding capabilities .

- 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines : Upadhyay et al. (2017) demonstrated that electron-withdrawing groups (e.g., nitro, chloro) at the para position of the phenyl ring increased anticancer activity compared to electron-donating groups (e.g., methoxy) .

- However, the methyl group could improve metabolic stability.

Antimicrobial Activity

- N-(3-(5-Nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine derivatives : Compounds with para-nitro or chloro substituents on the phenyl ring showed superior antimicrobial activity, attributed to enhanced membrane penetration .

- Target Compound : The absence of halogens or nitro groups may limit its antimicrobial efficacy unless the methoxy group contributes to target-specific interactions.

Anticonvulsant Activity

- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c): Demonstrated ED50 values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ), indicating strong anticonvulsant effects. The chloro and phenoxy groups likely enhance hydrophobic interactions with neuronal targets .

- Target Compound : The 2-methoxy-3-methylphenyl group lacks halogen substituents, which may reduce anticonvulsant potency compared to compound 4c.

Physicochemical and ADMET Properties

- LogP and Solubility: Halogenated derivatives (e.g., 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine) exhibit higher logP values, favoring membrane permeability but risking toxicity . Target Compound: The 3-methyl group may increase lipophilicity compared to methoxy-only analogs, balancing solubility and permeability.

Metabolic Stability :

Data Tables

Table 2: Physicochemical Properties

Biological Activity

5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the thiadiazole family, characterized by its unique 1,3,4-thiadiazole ring substituted with a methoxy and methyl group on the phenyl moiety. The synthesis typically involves cyclization reactions of appropriate precursors under acidic conditions. A common method utilizes 2-methoxy-3-methylbenzoic acid hydrazide and thiocarbonyl compounds in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the desired thiadiazole structure .

Antimicrobial Properties

Research has indicated that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds display moderate to significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below those of standard antibiotics .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiadiazole Derivative A | S. aureus | 32.6 | |

| Thiadiazole Derivative B | E. coli | 47.5 | |

| This compound | P. aeruginosa | TBD | Current Study |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored extensively. Studies have indicated that these compounds can inhibit tumor cell growth through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. For example, 2-amino-1,3,4-thiadiazoles have demonstrated cytostatic properties in several cancer cell lines .

Case Study: Cytostatic Effects

In a study by Olsen et al., the cytostatic effects of 2-amino-1,3,4-thiadiazole derivatives were evaluated against different cancer cell lines. The results showed promising activity with IC₅₀ values indicating effective inhibition of cell proliferation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.

- DNA Interaction : It can interfere with microbial DNA replication processes.

- Reactive Oxygen Species (ROS) : Some studies suggest that thiadiazole derivatives may induce oxidative stress in target cells, leading to apoptosis .

Comparative Analysis with Similar Compounds

The presence of both methoxy and methyl groups in this compound enhances its electronic properties compared to similar compounds lacking these substitutions. This structural uniqueness may contribute to its improved biological activities.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | Lacks methyl group | Moderate antimicrobial |

| 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine | Lacks methoxy group | Lower anticancer activity |

| This compound | Contains both methoxy and methyl groups | Enhanced antimicrobial and anticancer properties |

Q & A

What are the common synthesis routes for 5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine? (Basic)

Methodological Answer:

The compound is typically synthesized via cyclocondensation of substituted hydrazides with thiocyanate derivatives. For example:

- Route 1: Reacting 2-methoxy-3-methylbenzohydrazide with potassium thiocyanate in acidic conditions (e.g., concentrated H₂SO₄), followed by cyclization to form the thiadiazole ring .

- Route 2: Using iodine in potassium iodide as a catalyst under alkaline conditions (NaOH) to facilitate cyclization of intermediates .

Key characterization involves NMR, FT-IR, and X-ray crystallography to confirm regiochemistry and substituent orientation .

How is the structural conformation of this compound validated? (Basic)

Methodological Answer:

X-ray crystallography is the gold standard for structural validation. The thiadiazole ring adopts a planar conformation, with the 2-methoxy-3-methylphenyl group oriented at a dihedral angle of ~15–25° relative to the heterocycle. Hydrogen bonding between the amine group and adjacent electronegative atoms stabilizes the crystal lattice . Complementary techniques like DFT calculations can predict bond lengths and angles within ±0.05 Å of experimental values .

What biological activities have been preliminarily reported for this compound? (Basic)

Methodological Answer:

Initial screening studies suggest:

- Antimicrobial activity: Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) via disruption of microbial cell membranes .

- Anticancer potential: IC₅₀ values of 18–25 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, likely through apoptosis induction .

- Anti-inflammatory effects: COX-2 inhibition (40–50% at 10 µM) in vitro .

How can researchers optimize the synthesis yield of this compound under varying reaction conditions? (Advanced)

Methodological Answer:

Yield optimization requires systematic parameter screening:

- Catalyst selection: Replace H₂SO₄ with polyphosphoric acid (PPA) to reduce side reactions, improving yield from 65% to 82% .

- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Temperature control: Maintain 80–90°C during cyclization to avoid premature precipitation.

Use a Design of Experiments (DoE) approach to identify interactions between variables (e.g., temperature, stoichiometry) and optimize conditions .

What strategies are used to establish structure-activity relationships (SAR) for this thiadiazole derivative? (Advanced)

Methodological Answer:

SAR studies involve:

- Substituent variation: Modify the methoxy/methyl groups on the phenyl ring to assess electronic and steric effects on bioactivity. For example, replacing the 3-methyl group with halogens enhances antimicrobial potency .

- Bioisosteric replacement: Swap the thiadiazole ring with oxadiazole or triazole to evaluate ring-specific interactions .

- Pharmacophore mapping: Use molecular docking to identify critical binding motifs (e.g., the amine group’s role in hydrogen bonding with bacterial DNA gyrase) .

How can contradictions in reported biological activity data be resolved? (Advanced)

Methodological Answer:

Contradictions (e.g., variable IC₅₀ values across studies) may arise from:

- Assay variability: Standardize protocols (e.g., MTT vs. SRB assays) and cell culture conditions .

- Purity verification: Use HPLC-MS to confirm compound purity (>98%) and rule out degradation products .

- Comparative studies: Perform head-to-head assays in identical settings with positive controls (e.g., doxorubicin for cytotoxicity) .

What computational methods are employed to predict the pharmacokinetic profile of this compound? (Advanced)

Methodological Answer:

- ADME prediction: Tools like SwissADME or pkCSM estimate:

- Metabolic stability: CYP450 isoform interaction risks (e.g., CYP3A4 inhibition) are modeled using docking simulations .

- Toxicity prediction: ProTox-II identifies potential hepatotoxicity (Probability = 0.72) .

What advanced analytical techniques are critical for characterizing degradation products? (Advanced)

Methodological Answer:

- LC-HRMS: Identifies degradation products (e.g., oxidation of the methoxy group to quinones) with ppm-level mass accuracy .

- NMR relaxation studies: Detect conformational changes in accelerated stability tests (40°C/75% RH for 4 weeks) .

- XPS surface analysis: Monitors sulfur oxidation states in the thiadiazole ring under photolytic stress .

How can researchers design derivatives to improve metabolic stability? (Advanced)

Methodological Answer:

- Blocking labile sites: Introduce fluorine at the 3-methyl position to reduce CYP-mediated oxidation .

- Prodrug strategies: Convert the amine group to a carbamate ester for delayed hydrolysis in vivo .

- Isotopic labeling: Use deuterium at metabolically vulnerable positions (e.g., benzylic hydrogens) to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.